

# Benchmarking Sphinx31: An In Vivo Efficacy Comparison Against Established AngiogenesisModulating Therapies

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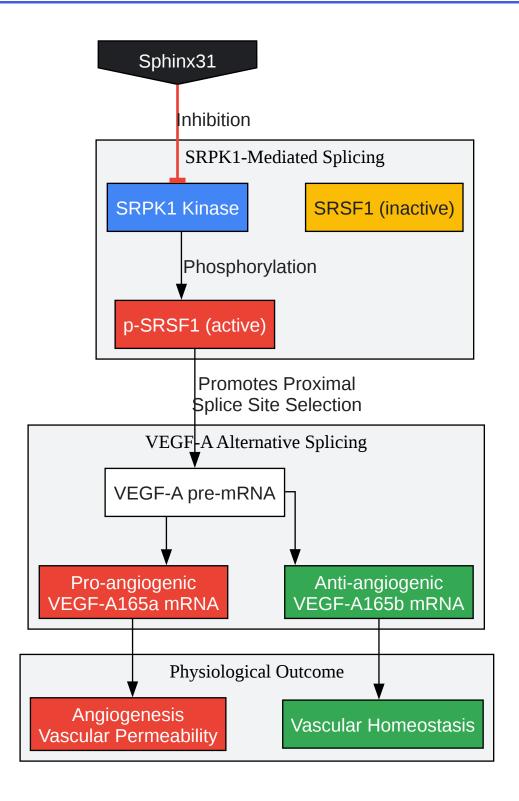
This guide provides a comprehensive in vivo benchmark of **Sphinx31**, a novel and highly selective inhibitor of Serine/threonine-protein kinase 1 (SRPK1).[1][2] **Sphinx31**'s mechanism of action centers on the modulation of alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A), a critical regulator of angiogenesis.[3][4] By inhibiting SRPK1, **Sphinx31** prevents the phosphorylation of Serine/Arginine-Rich Splicing Factor 1 (SRSF1), which in turn shifts the splicing of VEGF-A pre-mRNA.[2][4][5] This shift favors the production of the antiangiogenic isoform, VEGF-A165b, over the pro-angiogenic isoform, VEGF-A165a.[3][4][6]

This unique mechanism presents a promising therapeutic strategy for a range of conditions characterized by pathological angiogenesis, including neovascular eye diseases and peripheral vascular disease. This document summarizes key in vivo experimental data, comparing the efficacy of **Sphinx31** to established therapeutic agents and vehicle controls in relevant disease models.

## I. Mechanism of Action: The SRPK1/VEGF-A Pathway

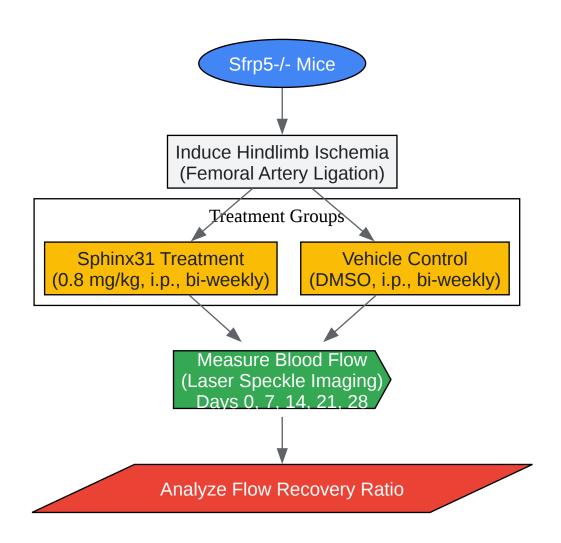
**Sphinx31** is an ATP-competitive, type 1 kinase inhibitor with high potency and selectivity for SRPK1 (IC50 of 5.9 nM).[1][2][3] Its primary downstream effect is the alteration of the VEGF-A splice isoform balance, a key driver of angiogenic processes. The pathway is visualized below.











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